![molecular formula C8H8BrN B1376862 2-Bromo-3-methyl-5-vinylpyridine CAS No. 1353497-12-7](/img/structure/B1376862.png)
2-Bromo-3-methyl-5-vinylpyridine
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Overview
Description
2-Bromo-3-methyl-5-vinylpyridine is a chemical compound with the molecular formula C8H8BrN . It is used in various chemical reactions and has significant applications in research.
Synthesis Analysis
The synthesis of 2-Bromo-3-methyl-5-vinylpyridine and similar compounds often involves bromination reactions . For instance, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methyl-5-vinylpyridine can be represented by the formula C8H8BrN . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
In the bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), N-bromosuccinimide (NBS) is used as the brominating reagent . The reaction is initiated by free radicals and has an activation energy of 37.02 kJ/mol .Physical And Chemical Properties Analysis
2-Bromo-3-methyl-5-vinylpyridine is a colorless solid or liquid . It has a molecular weight of 198.06 g/mol. The compound is stable under normal conditions but can polymerize exothermically .Scientific Research Applications
Electrochemical Sensors
Based on the related research on polyvinylpyridine-based electrodes , “2-Bromo-3-methyl-5-vinylpyridine” could be used to develop electrochemical sensors with specific sensitivity to certain chemicals or biological markers.
Water-Soluble Polymers
The related copolymers synthesized with vinylpyridine show good solubility in water , suggesting that “2-Bromo-3-methyl-5-vinylpyridine” might be used to create water-soluble polymers with potential applications in biomedicine or environmental science.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-methyl-5-vinylpyridine is the carbon atoms in organic compounds during a Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Bromo-3-methyl-5-vinylpyridine interacts with its targets through a two-step mechanism. The first step involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 2-Bromo-3-methyl-5-vinylpyridine is the Suzuki–Miyaura coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Result of Action
The molecular effect of 2-Bromo-3-methyl-5-vinylpyridine’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of 2-Bromo-3-methyl-5-vinylpyridine can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the Suzuki–Miyaura coupling reaction . Additionally, the presence of other substances, such as solvents or impurities, can also impact the reaction.
properties
IUPAC Name |
2-bromo-5-ethenyl-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c1-3-7-4-6(2)8(9)10-5-7/h3-5H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOWXKFUMJSJRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-5-vinylpyridine |
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